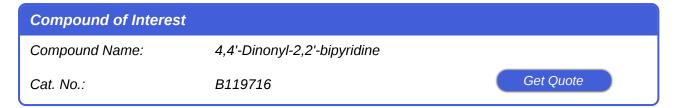


Spectroscopic Profile of 4,4'-Dinonyl-2,2'-bipyridine: A Technical Guide

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For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties of **4,4'-Dinonyl-2,2'-bipyridine**, a key building block in coordination chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its characterization.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for **4,4'-Dinonyl-2,2'-bipyridine**.

Table 1: ¹H NMR Spectroscopic Data of **4,4'-Dinonyl-2,2'-bipyridine**



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.85	S	-	1H	Aromatic CH
8.83	S	-	1H	Aromatic CH
7.28	S	-	1H	Aromatic CH
7.27	S	-	1H	Aromatic CH
2.68	t	7.6	4H	-CH ₂ - (adjacent to pyridine)
1.62	р	8.2, 6.9	4H	-CH ₂ -
1.32-1.11	m	-	24H	-(CH ₂) ₆ -
0.83	t	6.5	6H	-CH₃

Reference:[1]

Table 2: ¹³C NMR Spectroscopic Data of **4,4'-Dinonyl-2,2'-bipyridine**



Chemical Shift (δ) ppm	Assignment	
156.3	C (quaternary, C=N)	
150.7	C (quaternary, C-C bipyridine)	
149.1	CH (aromatic)	
123.8	CH (aromatic)	
121.2	CH (aromatic)	
35.4	-CH ₂ - (adjacent to pyridine)	
31.9	-CH₂-	
31.0	-CH₂-	
29.6	-CH₂-	
29.5	-CH₂-	
29.3	-CH ₂ -	
22.7	-CH ₂ -	
14.1	-CH₃	

Note: Data compiled from typical values for similar long-chain alkyl-substituted bipyridines. Specific experimental data for this compound is not readily available in the public domain.

Table 3: IR Spectroscopic Data of 4,4'-Dinonyl-2,2'-bipyridine



Wavenumber (cm ⁻¹)	Intensity	Assignment
~2955	Strong	C-H stretch (aliphatic, asymmetric)
~2924	Strong	C-H stretch (aliphatic, asymmetric)
~2854	Strong	C-H stretch (aliphatic, symmetric)
~1605	Medium	C=C/C=N stretch (aromatic ring)
~1558	Medium	C=C/C=N stretch (aromatic ring)
~1465	Medium	CH ₂ bend (scissoring)
~825	Strong	C-H bend (out-of-plane, aromatic)

Note: Data compiled from typical values for similar long-chain alkyl-substituted bipyridines. Specific experimental data for this compound is not readily available in the public domain.

Table 4: UV-Vis Spectroscopic Data of 4,4'-Dinonyl-2,2'-bipyridine

Wavelength (λmax) nm	Molar Absorptivity (ε) L mol ⁻¹ cm ⁻¹	Solvent	Assignment
~280-290	Not available	Ethanol/Chloroform	$\pi \to \pi^*$ transitions
~240-250	Not available	Ethanol/Chloroform	$\pi \to \pi^*$ transitions

Note: Data compiled from typical values for similar 4,4'-disubstituted-2,2'-bipyridines. Specific experimental data for this compound is not readily available in the public domain.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.



Synthesis of 4,4'-Dinonyl-2,2'-bipyridine

A solution of 4,4'-dimethyl-2,2'-bipyridine in anhydrous tetrahydrofuran (THF) is added dropwise to a solution of lithium diisopropylamide (LDA) in anhydrous THF at 0°C under an inert atmosphere. The resulting mixture is stirred for several hours. A solution of 1-bromooctane in anhydrous THF is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield **4,4'-dinonyl-2,2'-bipyridine**.[1]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4,4'-Dinonyl-2,2'-bipyridine** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of solid **4,4'-Dinonyl-2,2'-bipyridine** can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

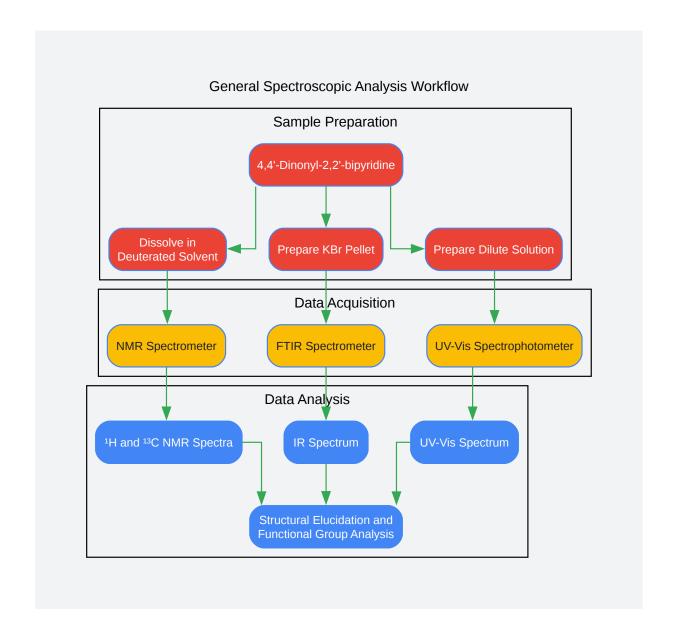
Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of **4,4'-Dinonyl-2,2'-bipyridine** is prepared in a UV-transparent solvent, such as ethanol or chloroform. The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200 to 800 nm. A cuvette containing the pure solvent is used as a reference.

Visualizations

The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data.

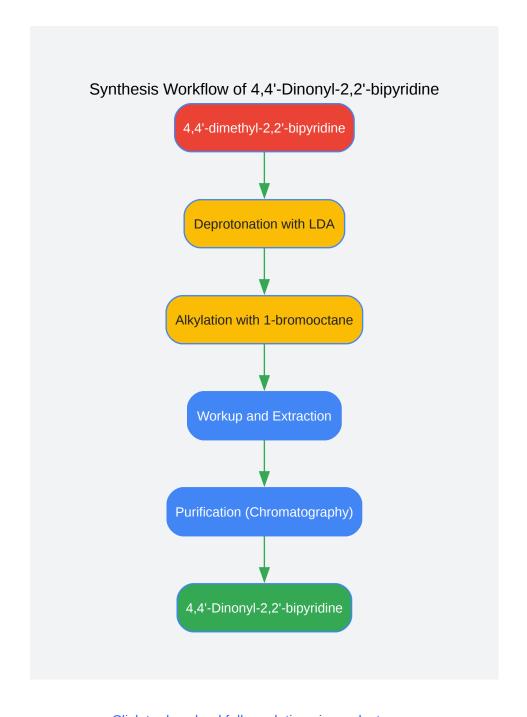




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Caption: General workflow for spectroscopic analysis.





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Caption: Synthesis of **4,4'-Dinonyl-2,2'-bipyridine**.

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References

- 1. 4,4'-Dinonyl-2,2'-bipyridine | C28H44N2 | CID 4285174 PubChem [pubchem.ncbi.nlm.nih.gov]
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